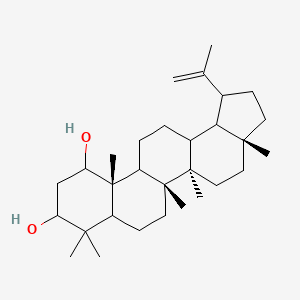![molecular formula C16H8ClN3O3 B14794841 6-Chloro-4-[(naphthalen-2-yl)oxy]-5-nitropyridine-3-carbonitrile CAS No. 89247-36-9](/img/structure/B14794841.png)
6-Chloro-4-[(naphthalen-2-yl)oxy]-5-nitropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile is a complex organic compound that belongs to the class of nitro-substituted heterocyclic compounds This compound is characterized by the presence of a chloro group, a naphthalen-2-yloxy group, and a nitro group attached to a nicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the nicotinonitrile core.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Etherification: Formation of the naphthalen-2-yloxy group through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Chloro-4-(naphthalen-2-yloxy)-5-aminonicotinonitrile.
Applications De Recherche Scientifique
6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and naphthalen-2-yloxy groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-4-(phenyl-2-yloxy)-5-nitronicotinonitrile
- 6-Chloro-4-(benzyl-2-yloxy)-5-nitronicotinonitrile
- 6-Chloro-4-(pyridin-2-yloxy)-5-nitronicotinonitrile
Uniqueness
6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
89247-36-9 |
|---|---|
Formule moléculaire |
C16H8ClN3O3 |
Poids moléculaire |
325.70 g/mol |
Nom IUPAC |
6-chloro-4-naphthalen-2-yloxy-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C16H8ClN3O3/c17-16-14(20(21)22)15(12(8-18)9-19-16)23-13-6-5-10-3-1-2-4-11(10)7-13/h1-7,9H |
Clé InChI |
VNDCUJUQZATKHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C(=NC=C3C#N)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


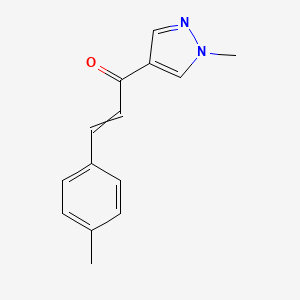
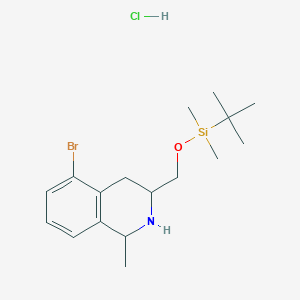
![(S)-tert-Butyl (6,8-difluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14794765.png)

![6-(benzyloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14794776.png)
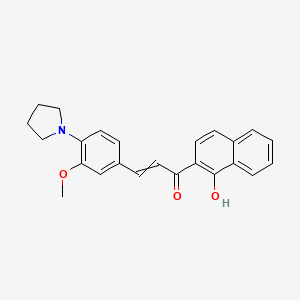
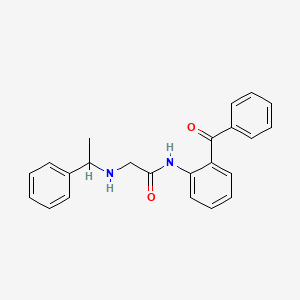
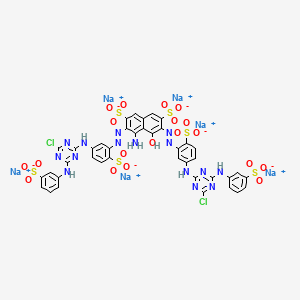
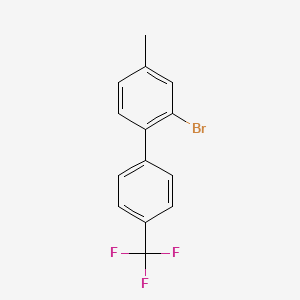
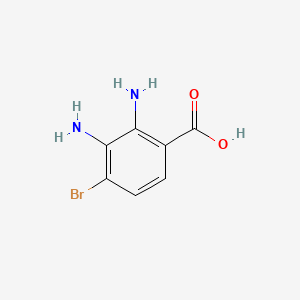
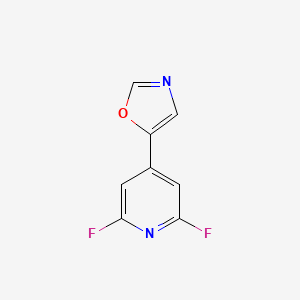

![2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-[2-(2,3,4,5,6-pentadeuteriophenoxy)ethyl]-1,2,4-triazol-3-one;hydrochloride](/img/structure/B14794837.png)
